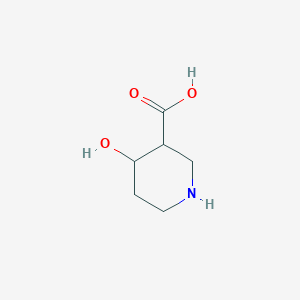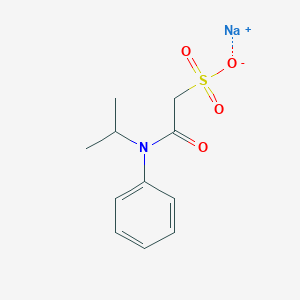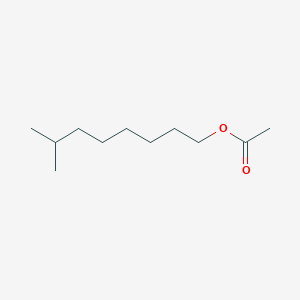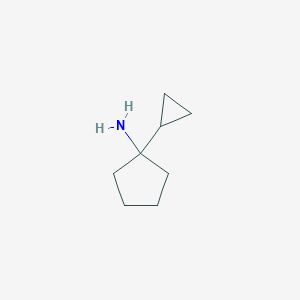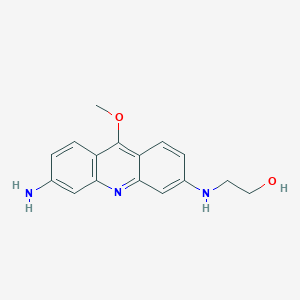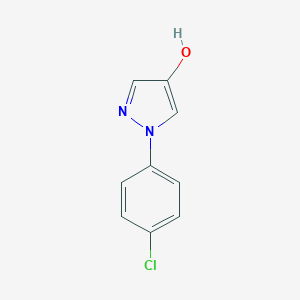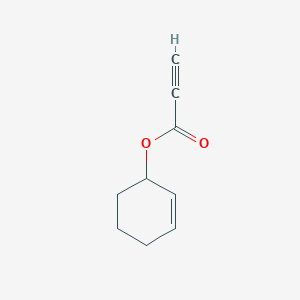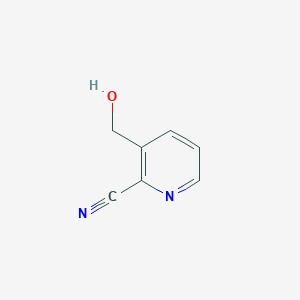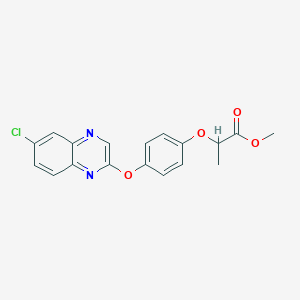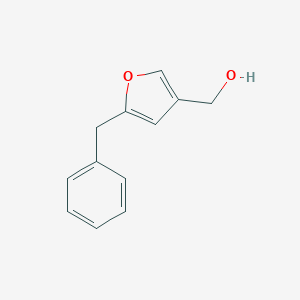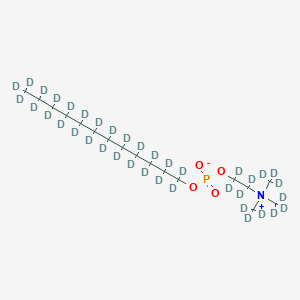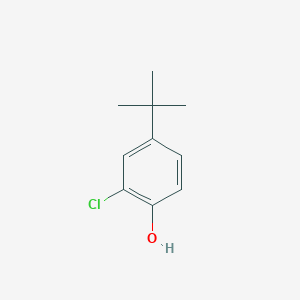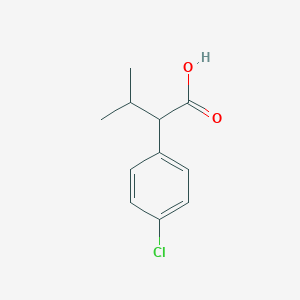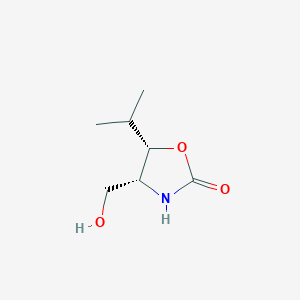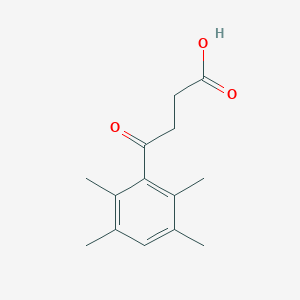
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of butyric acid, which is a carboxylic acid with four carbon atoms. The “4-oxo” part suggests the presence of a carbonyl group (C=O) on the fourth carbon atom. The “2,3,5,6-Tetramethylphenyl” part indicates a phenyl group (a ring of six carbon atoms, typical of aromatic compounds) with four methyl groups (CH3) attached .
Molecular Structure Analysis
The molecular structure would likely consist of a butyric acid backbone with a carbonyl group on the fourth carbon atom and a phenyl group substituted with four methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of carboxylic acids and aromatic compounds. For instance, bromoform reactions with olefins have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the carbonyl group, and the substituted phenyl group .Wissenschaftliche Forschungsanwendungen
Paramagnetic Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively studied for its applications in analyzing peptide backbone dynamics and secondary structure. Due to its rigid character and incorporation into peptides via peptide bonds, TOAC is valuable in EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR techniques. It has been used to investigate the interaction of synthetic and biologically active peptides with membranes, protein-peptide, and peptide-nucleic acid interactions, offering insights into its structural and conformational analysis capabilities (Schreier et al., 2012).
4-Phenylbutyric Acid in Proteostasis
4-Phenylbutyric acid (4-PBA) has been explored for its role as a low molecular weight chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. By assisting in protein folding in the ER and attenuating the activation of the unfolded protein response (UPR), 4-PBA could potentially alleviate various pathologies related to protein misfolding, offering a therapeutic avenue for diseases resulting from impaired proteostasis (Kolb et al., 2015).
Chlorogenic Acid in Biological Systems
Chlorogenic acid (CGA) has gained attention for its broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, highlighting its application as a natural food additive and therapeutic agent (Naveed et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGFCESDAOGJSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293892 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | |
CAS RN |
134948-69-9 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

